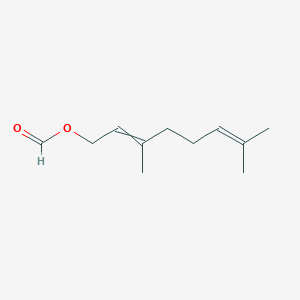

3,7-Dimethylocta-2,6-dienyl formate

CAS No.: 61759-63-5

Cat. No.: VC16779333

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61759-63-5 |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 3,7-dimethylocta-2,6-dienyl formate |

| Standard InChI | InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 |

| Standard InChI Key | FQMZVFJYMPNUCT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=CCOC=O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3,7-Dimethylocta-2,6-dienyl formate is an aliphatic ester characterized by a branched carbon chain with conjugated double bonds. Its IUPAC name, 3,7-dimethylocta-2,6-dienyl formate, reflects the positions of methyl groups and double bonds within the molecule . The compound is structurally related to geraniol, a monoterpene alcohol, with the hydroxyl group of geraniol replaced by a formate ester moiety.

The molecular formula corresponds to a molar mass of 182.26 g/mol, as calculated from atomic weights . Key identifiers include:

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms due to the geometry of its double bonds. The (E)-isomer, commonly referred to as geranyl formate, is the biologically prevalent form, whereas the (Z)-isomer (neryl formate) is less common . The InChI string InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 confirms the (E)-configuration at the 2,6-diene positions .

Natural Occurrence and Biological Roles

Distribution in Flora

3,7-Dimethylocta-2,6-dienyl formate has been isolated from essential oils of several plants:

-

Tea Plants (Camellia sinensis): Contributes to the floral notes of tea aromas .

-

Citrus Species (Citrus reticulata): Enhances the fruity scent of mandarin peels .

-

Daphne odora and Elsholtzia ciliata: Implicated in pollinator attraction and defense mechanisms .

Ecological and Pheromonal Functions

In acarids (mites), this compound acts as an alarm pheromone, alerting conspecifics to predatory threats . Its volatility and specificity make it ideal for interspecies communication. In plants, it serves as a secondary metabolite, potentially deterring herbivores or attracting beneficial insects .

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis typically involves the reaction of geraniol with formic acid or its derivatives (e.g., formic anhydride). A general reaction scheme is:

Advanced Catalytic Approaches

Recent innovations employ solid superacid catalysts such as , which enhance reaction efficiency and selectivity. For example:

-

Catalyst Preparation: Titanium sulfate and tetraethyl orthosilicate undergo sol-gel processing, followed by sulfuric acid impregnation and calcination .

-

Reaction Conditions: Reactions proceed at 50–90°C under reduced pressure (20–50 mmHg), achieving yields exceeding 90% with minimal by-products .

This method circumvents equipment corrosion and simplifies product isolation, making it industrially viable .

Applications in Industry and Research

Fragrance and Flavor Industry

Geranyl formate is prized for its rosy-green odor profile, utilized in:

-

Perfumery: As a top note in floral and citrus compositions.

-

Food Additives: Approved by FEMA (No. 2514) for use in confectionery and beverages .

Biomedical Research

Preliminary studies suggest roles in:

-

Antimicrobial Activity: Inhibiting bacterial growth in plant-pathogen models.

-

Pheromone-Based Pest Control: Disrupting mite communication in agricultural settings .

Spectral Data and Analytical Characterization

Mass Spectrometry (MS)

The molecular ion peak at m/z 182 is characteristic, with fragmentation patterns revealing loss of CO () and subsequent cleavage of the terpene chain .

Data Compendium

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume